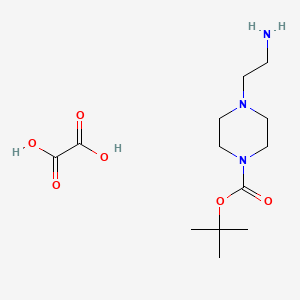
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate” is a chemical compound that has a wide range of potential applications. It is a Nitrogen Heterocycle Based Linker (NHBL) and a binfunctional amine-amine linker . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.319 , a density of 1.1±0.1 g/cm3 , and a boiling point of 319.4±32.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
The synthesis of related piperazine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, involves condensation reactions under basic conditions, characterized by various spectroscopic methods and single crystal XRD data. These compounds exhibit moderate antibacterial and anthelmintic activities, highlighting their potential in medicinal chemistry applications (Sanjeevarayappa et al., 2015).
Biological Evaluation
Derivatives of N-Boc piperazine have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These studies involve the synthesis of ester and hydrazide derivatives, revealing moderate activity against various microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, with detailed analysis of bond lengths, angles, and crystal packing, providing insights into the structural features that may influence their reactivity and interactions (Mamat et al., 2012).
Theoretical Studies and DFT Calculations
Density functional theory (DFT) calculations are utilized to investigate the stability, molecular structure, and electronic properties of piperazine derivatives. These studies offer theoretical insights that complement experimental findings, aiding in the design and synthesis of novel compounds with desired properties (Yang et al., 2021).
Chemical Reactivity and Applications
Research on the reactivity and applications of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate and its derivatives extends to areas such as anticorrosive agents for carbon steel, demonstrating the compound's potential in materials science and engineering. The evaluation of corrosion inhibition efficiency and adsorption behavior on metal surfaces provides valuable data for developing new protective coatings (Praveen et al., 2021).
Safety and Hazards
The safety and hazards associated with “tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate” include that it causes serious eye damage, severe skin burns, and is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.C2H2O4/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;3-1(4)2(5)6/h4-9,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZYVXGJKKKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
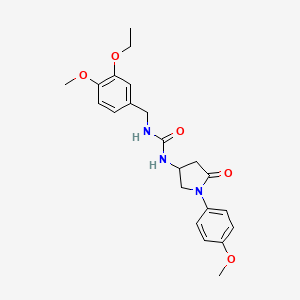
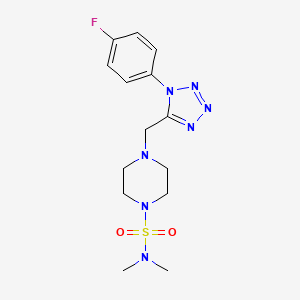
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2679027.png)

![dimethyl 2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2679030.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)
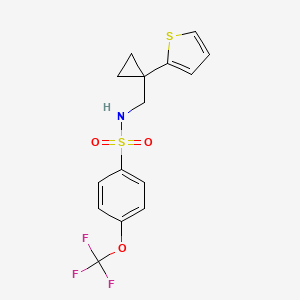
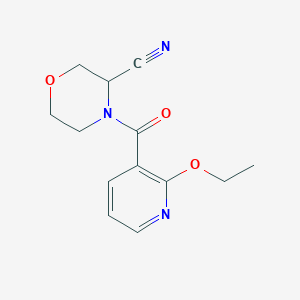
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679042.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)
